
1,3-Dithiol-1-ium, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiol-1-ium, iodide is an organosulfur compound with the molecular formula C3H3IS2. It is a salt composed of a 1,3-dithiolium cation and an iodide anion. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dithiol-1-ium, iodide can be synthesized through the reaction of 1,3-propanedithiol with iodine in the presence of a base. The reaction typically involves the following steps:
- Dissolve 1,3-propanedithiol in a suitable solvent such as dichloromethane.
- Add iodine to the solution while stirring.
- Introduce a base, such as triethylamine, to the reaction mixture.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiol-1-ium, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The iodide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like chloride, bromide, and thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed as the major products.
Substitution: The major products depend on the nucleophile used, resulting in various substituted dithiolium salts.
Applications De Recherche Scientifique
1,3-Dithiol-1-ium, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is used in the study of biological systems involving sulfur metabolism.
Medicine: Research is being conducted on its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1,3-Dithiol-1-ium, iodide involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence enzymatic activities and metabolic pathways. Additionally, its redox properties allow it to participate in electron transfer reactions, making it useful in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: Similar structure but lacks the iodide anion.
1,3-Dithiane: Contains an additional carbon atom in the ring structure.
1,2-Ethanedithiol: A simpler dithiol compound with a shorter carbon chain.
Uniqueness
1,3-Dithiol-1-ium, iodide is unique due to its specific combination of a dithiolium cation and an iodide anion. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
1863-66-7 |
|---|---|
Formule moléculaire |
C3H3IS2 |
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C3H3S2.HI/c1-2-5-3-4-1;/h1-3H;1H/q+1;/p-1 |
Clé InChI |
SXFYVWHTVDUQLE-UHFFFAOYSA-M |
SMILES canonique |
C1=C[S+]=CS1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)
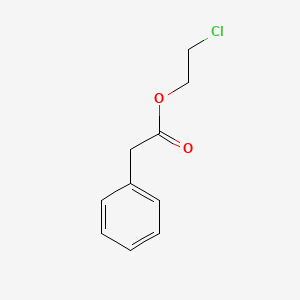
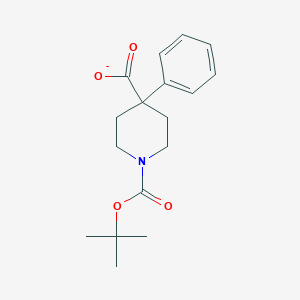

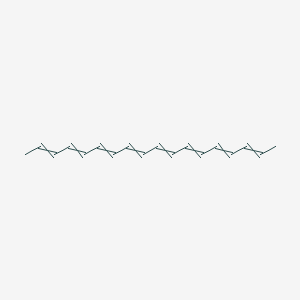
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)
![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
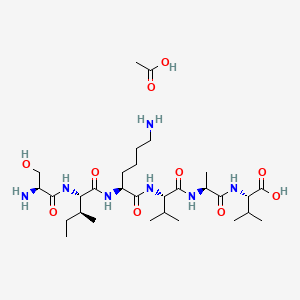
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)

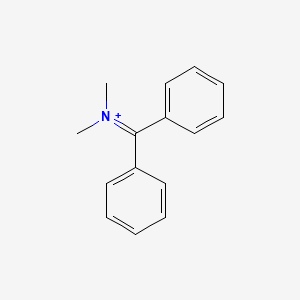
![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
